molecular formula C22H16F6N2O3 B13448248 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide

2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide

Katalognummer: B13448248
Molekulargewicht: 470.4 g/mol
InChI-Schlüssel: XAMHVEVAVRSGHY-UAPALYRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide is a complex organic compound that features multiple fluorine atoms and a biphenyl structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide likely involves multiple steps, including:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.

    Introduction of fluorine atoms: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Functional group modifications: Introduction of carboxamide and hydroxyethyl groups through amide coupling reactions and hydroxylation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and hydroxyethyl groups.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The fluorine atoms make the compound a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It might be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Electronics: Use in the development of organic electronic devices.

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-2-pyridinyl)ethyl]-5-(2,2,2-trifluoroethyl)[1,1’-biphenyl]-3-carboxamide
  • 2’,4’-Difluoro-N-[(1R)-1-(5-chloro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of functional groups make 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide unique. These features could confer specific chemical reactivity and biological activity not seen in similar compounds.

Eigenschaften

Molekularformel

C22H16F6N2O3

Molekulargewicht

470.4 g/mol

IUPAC-Name

3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)benzamide

InChI

InChI=1S/C22H16F6N2O3/c1-11(19-5-3-16(24)10-30(19)33)29-21(32)14-7-12(17-4-2-15(23)9-18(17)25)6-13(8-14)20(31)22(26,27)28/h2-11,20,31H,1H3,(H,29,32)/t11-,20?/m1/s1

InChI-Schlüssel

XAMHVEVAVRSGHY-UAPALYRASA-N

Isomerische SMILES

C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F

Kanonische SMILES

CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.